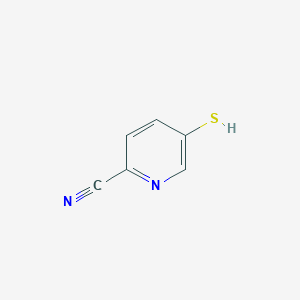
4-(Aminomethyl)-1-phenylpyrrolidin-2-one
説明
The compound “4-(Aminomethyl)-1-phenylpyrrolidin-2-one” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-1-phenylpyrrolidin-2-one” were not found, similar compounds have been synthesized through various methods. For instance, benzoate compounds have been synthesized through alkylation, esterification, and further alkylation . Another method involves the use of 4-(aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles as a catalyst for the Ullmann coupling reaction .Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-1-phenylpyrrolidin-2-one” would likely be influenced by its aminomethyl group. In related compounds, the aminomethyl is more positively charged within the piperidinium based on the dipole moment direction .Chemical Reactions Analysis
While specific chemical reactions involving “4-(Aminomethyl)-1-phenylpyrrolidin-2-one” were not found, similar compounds have been involved in reactions such as the Ullmann coupling reaction and reactions involving alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-1-phenylpyrrolidin-2-one” would likely depend on its molecular structure. In general, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .科学的研究の応用
Catalysis and Synthetic Applications
Enzymatic Synthesis : A novel approach to synthesize enantiomerically enriched 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases was developed. This method represents a significant advancement in the asymmetric synthesis of cyclic analogues of γ-aminobutyric acid (GABA) derivatives, showcasing the compound's role in producing biologically relevant structures (Koszelewski et al., 2009).
Double Reduction of Cyclic Sulfonamides : Research has demonstrated the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and its derivatives through the double reduction of cyclic sulfonamide precursors, highlighting a unique pathway for constructing molecules with potential pharmaceutical applications (Evans, 2007).
Pharmaceutical and Biological Activity
Antibacterial Activity : Structural modifications of 1β-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems have been studied, showing enhanced antibacterial activity against MRSA and Pseudomonas aeruginosa strains. This underscores the potential of 4-(aminomethyl)-1-phenylpyrrolidin-2-one derivatives in developing new antibacterial agents (Sato et al., 2002).
HIV-1 Inhibition : A specific derivative, 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, was identified as a potential anti-HIV-1 agent. Its structure and hydrogen bonding capabilities suggest its application in designing novel non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).
Material Science and Chemical Analysis
Electrochemical Probes : Ferrocene derivatives supported on poly(N-vinylpyrrolidin-2-one) (PVP) have been synthesized, presenting new water-soluble electrochemically active probes for biomolecules. This application highlights the versatility of pyrrolidin-2-one derivatives in developing materials for bioanalytical chemistry (Baldoli et al., 2007).
Analytical Chemistry : Development of an HPLC method with pre-column derivatization for the determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine showcases the chemical's role in analytical methodologies, enhancing the precision and accuracy of chiral analysis (Wang et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-(aminomethyl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVQEFVVFAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933405 | |
| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |
CAS RN |
148436-12-8, 688305-30-8 | |
| Record name | 4-Aminomethyl-1-phenyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)




